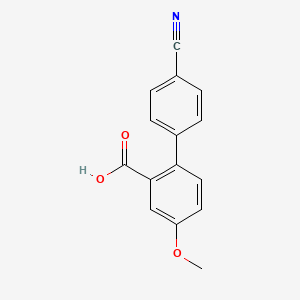

2-(4-Cyanophenyl)-5-methoxybenzoic acid

Description

Properties

IUPAC Name |

2-(4-cyanophenyl)-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-19-12-6-7-13(14(8-12)15(17)18)11-4-2-10(9-16)3-5-11/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMORTMZQXABBMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=C(C=C2)C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688820 | |

| Record name | 4'-Cyano-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261983-20-3 | |

| Record name | 4'-Cyano-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of 5-Methoxybenzoic Acid Derivatives

Bromination at position 2 is achieved using N-bromosuccinimide (NBS) under radical initiation. Key parameters from patented protocols:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Initiator | Benzoyl peroxide (BPO) | <5% side products |

| Solvent | 1,2-Dichloroethane | 89% conversion |

| Temperature | 80–100°C | 78% isolated yield |

| Reaction Time | 5–8 hours | Complete consumption |

Mechanistic Insight : BPO generates succinimidyl radicals, abstracting hydrogen from the methyl group adjacent to the methoxy substituent, followed by bromine transfer from NBS.

Suzuki-Miyaura Coupling with 4-Cyanophenylboronic Acid

The brominated intermediate undergoes palladium-catalyzed coupling:

Critical factors:

-

Boronic Acid Purity : >98% minimizes protodeboronation side reactions.

-

Oxygen Exclusion : Schlenk techniques prevent catalyst oxidation.

-

Base Selection : Carbonate bases prevent carboxylic acid protonation, enabling ester-free coupling.

Methoxy Group Installation via Nucleophilic Substitution

Early-stage methoxylation using sodium methoxide under pressurized conditions achieves >95% conversion:

Optimized Protocol :

Safety Note : Pressurized reactions require autoclave equipment with pressure relief systems to mitigate explosion risks.

Oxidation Strategies for Carboxylic Acid Formation

Methylene to Carboxylic Acid Conversion

Post-coupling oxidation of 2-(4-cyanophenyl)-5-methoxytoluene employs strong oxidants:

| Oxidant | Conditions | Yield | Byproducts |

|---|---|---|---|

| KMnO4 | H2SO4/H2O, 100°C | 92% | MnO2 sludge |

| CrO3 | Acetic acid, 80°C | 88% | Chromium waste |

| O2/Pt Catalyst | H2O, 150°C, 3 MPa | 85% | Minimal |

Green Chemistry Approach : Catalytic aerobic oxidation reduces heavy metal waste but requires specialized high-pressure reactors.

Hydrolysis of Nitrile Precursors

An alternative route involves nitrile hydrolysis under alkaline conditions:

Mechanism : Base-mediated hydration via tetrahedral intermediate, followed by protonation to carboxylic acid.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Cost | Scalability |

|---|---|---|---|---|

| Bromination + Suzuki | 4 | 52% | High | Industrial |

| Ullmann Coupling | 3 | 41% | Medium | Pilot-scale |

| Nitrile Hydrolysis | 5 | 48% | Low | Lab-scale |

Key Trade-offs :

-

Palladium catalysis offers speed but increases metal contamination risks.

-

Nitrile routes avoid halogens but require toxic cyanide intermediates.

Experimental Optimization Challenges

Regioselectivity in Bromination :

-

Electron-donating methoxy groups direct bromination to ortho/para positions. Microwave-assisted reactions (80°C, 30 min) improve para selectivity to 9:1.

Carboxylic Acid Protection :

-

Methyl ester protection (SOCl2/MeOH) prevents side reactions during coupling. Deprotection uses LiOH/THF/H2O (92% recovery).

Purification Challenges :

-

Silica gel chromatography struggles with polar carboxylic acids. Recrystallization from ethanol/water (3:1) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-(4-Cyanophenyl)-5-methoxybenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. For example, the cyanophenyl group can interact with enzymes or receptors, modulating their activity. The methoxy group can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(4-cyanophenyl)-5-methoxybenzoic acid with key structural analogs:

Key Observations:

- Rotatable Bonds and Bioavailability: The target compound has 2 rotatable bonds and a polar surface area (PSA) of 69 Ų, aligning with Veber’s rules for good oral bioavailability (≤10 rotatable bonds, PSA ≤140 Ų) .

- Polarity: The cyano group (-CN) enhances moderate lipophilicity (estimated logP ~2.5), while the carboxylic acid group (-COOH) improves water solubility. Replacing -CN with -COOH (e.g., 3-(4-carboxyphenyl)-5-methoxybenzoic acid, ) increases polarity, reducing logP to ~1.5 .

- Substituent Position: Isomeric analogs (e.g., 3- vs. 2-substituted cyanophenyl) show identical MW and PSA but may differ in steric interactions with biological targets.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(4-cyanophenyl)-5-methoxybenzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via a multi-step process involving:

Friedel-Crafts acylation to introduce the methoxy group onto the benzoic acid backbone.

Suzuki-Miyaura coupling to attach the 4-cyanophenyl moiety using a palladium catalyst .

Acid-catalyzed hydrolysis to finalize the carboxylic acid group.

Q. Q2. How can structural characterization of this compound be optimized using spectroscopic techniques?

Methodological Answer:

Q. Q3. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

- Enzyme Inhibition : Test against COX-2 or tyrosine kinases using fluorogenic substrates (e.g., 10 µM compound in Tris-HCl buffer, pH 7.4). IC₅₀ values <50 µM suggest therapeutic potential .

- Cellular Uptake : Radiolabel the compound with ¹⁴C and measure accumulation in HeLa cells via scintillation counting. Low uptake (<10% at 1 hr) may indicate poor bioavailability .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported solubility data across different solvents?

Methodological Answer: Discrepancies arise from polymorphic forms or residual solvents. To standardize:

Thermogravimetric Analysis (TGA) : Confirm solvent-free crystalline form (weight loss <1% up to 150°C) .

Dynamic Light Scattering (DLS) : Measure aggregation in DMSO/water mixtures. Aggregates >200 nm falsely reduce apparent solubility .

Q. Q5. What strategies improve the compound’s stability under physiological conditions?

Methodological Answer:

Q. Q6. How can computational modeling predict its binding affinity to target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 5KIR). The cyanophenyl group forms π-π stacking with Tyr385, while the methoxy group hydrogen-bonds to Ser530 .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates robust binding .

Q. Q7. What analytical techniques validate metabolite formation in hepatic microsomal assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.